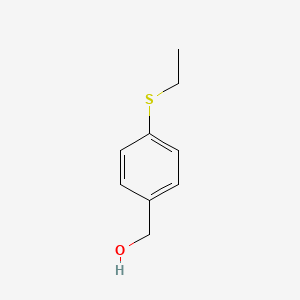

4-(Ethylthio)benzyl alcohol

説明

4-(Ethylthio)benzyl alcohol is an organic compound characterized by the presence of an ethylthio group attached to the benzyl alcohol structure

特性

IUPAC Name |

(4-ethylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBSCPRFIBRIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)benzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzyl alcohol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of 4-(Ethylthio)benzyl alcohol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, ensuring high selectivity and minimizing by-products.

化学反応の分析

Types of Reactions

4-(Ethylthio)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

Oxidation: 4-(Ethylthio)benzaldehyde or 4-(Ethylthio)benzoic acid.

Reduction: 4-(Ethylthio)toluene.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

科学的研究の応用

4-(Ethylthio)benzyl alcohol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 4-(Ethylthio)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

類似化合物との比較

Similar Compounds

4-(Methylthio)benzyl alcohol: Similar structure but with a methylthio group instead of an ethylthio group.

4-(Propylthio)benzyl alcohol: Similar structure but with a propylthio group instead of an ethylthio group.

4-(Butylthio)benzyl alcohol: Similar structure but with a butylthio group instead of an ethylthio group.

Uniqueness

4-(Ethylthio)benzyl alcohol is unique due to the specific length of its ethylthio group, which can influence its chemical reactivity and biological activity. The ethylthio group provides a balance between hydrophobicity and steric effects, making it a valuable compound for various applications.

生物活性

4-(Ethylthio)benzyl alcohol, a derivative of benzyl alcohol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of an ethylthio group attached to the benzyl alcohol structure, which may influence its interaction with biological targets.

- Chemical Formula : C10H14OS

- Molecular Weight : 182.28 g/mol

- CAS Number : 81518-54-9

The biological activity of 4-(ethylthio)benzyl alcohol can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The ethylthio group may enhance lipophilicity, facilitating better membrane penetration and interaction with hydrophobic sites in proteins.

Antimicrobial Activity

4-(Ethylthio)benzyl alcohol exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can synergistically enhance antimicrobial activity when combined with other agents. This suggests that 4-(ethylthio)benzyl alcohol might be effective against a range of bacteria and fungi, making it a candidate for use in pharmaceuticals and preservatives.

Antioxidant Properties

Research indicates that benzyl alcohol derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells. This activity is crucial for preventing cellular damage and could be beneficial in therapeutic applications related to aging and chronic diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 4-(ethylthio)benzyl alcohol showed enhanced antimicrobial activity when used in combination with other preservatives in cosmetic formulations, effectively inhibiting microbial growth over extended periods.

- Cell Viability Assays : In vitro studies using various cancer cell lines indicated that 4-(ethylthio)benzyl alcohol could reduce cell viability at higher concentrations, suggesting potential cytotoxic effects against tumor cells.

- Oxidative Stress Reduction : Experimental models showed that treatment with 4-(ethylthio)benzyl alcohol resulted in decreased levels of reactive oxygen species (ROS), indicating its role as an antioxidant.

Comparative Analysis

| Compound | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| 4-(Ethylthio)benzyl alcohol | Moderate | High | Moderate |

| Benzyl Alcohol | Low | Moderate | Low |

| 4-Methylbenzyl Alcohol | High | Moderate | High |

Safety Profile

The safety profile of 4-(ethylthio)benzyl alcohol is critical for its application in consumer products. Preliminary toxicity studies suggest low acute toxicity levels, but further research is needed to establish long-term safety and potential side effects.

Future Directions

Further investigations are warranted to explore:

- The full spectrum of biological activities of 4-(ethylthio)benzyl alcohol.

- Mechanistic studies to elucidate how the ethylthio group modifies biological interactions.

- Clinical trials to assess efficacy and safety in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。